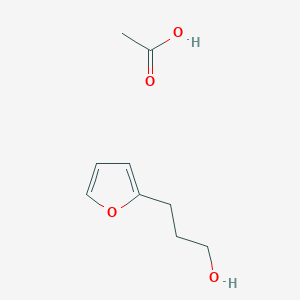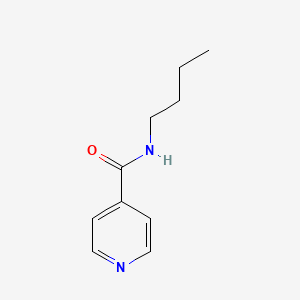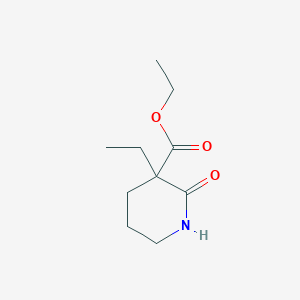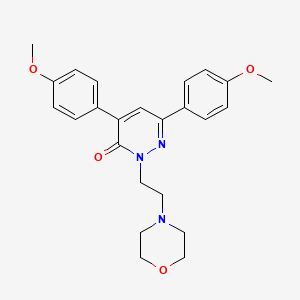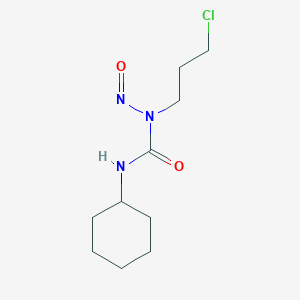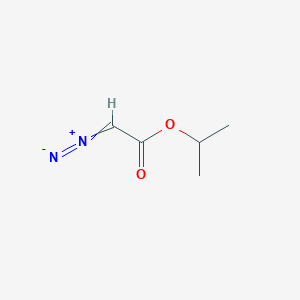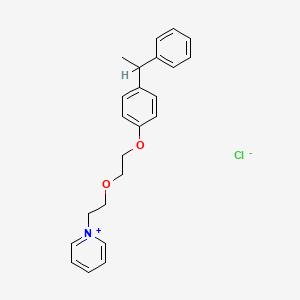
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is a tricyclic compound known for its significant role in medicinal chemistry. It is commonly used as an antidepressant and is known for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating various mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5H-dibenz(b,f)azepine with dimethylamine in the presence of a reducing agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Common in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Often uses reducing agents such as lithium aluminum hydride.
Substitution: Can be facilitated by halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Primarily used as an antidepressant and for the treatment of other mood disorders.
Industry: Employed in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is mediated through its binding to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
- Imipramine hydrochloride
- Desipramine hydrochloride
- Amitriptyline hydrochloride
Uniqueness
10,11-Dihydro-N,5-dimethyl-5H-dibenz(b,f)azepin-10-amine hydrochloride is unique due to its specific tricyclic structure, which imparts distinct pharmacological properties. Compared to similar compounds, it has a balanced effect on both serotonin and norepinephrine reuptake inhibition, making it versatile in treating various mood disorders .
Properties
CAS No. |
21737-55-3 |
|---|---|
Molecular Formula |
C16H19ClN2 |
Molecular Weight |
274.79 g/mol |
IUPAC Name |
N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine;hydrochloride |
InChI |
InChI=1S/C16H18N2.ClH/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;/h3-10,14,17H,11H2,1-2H3;1H |
InChI Key |
BCPGMBBFDXZUKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







